Cas no 61367-11-1 ( )

structure
Product name:
Chemical and Physical Properties
Names and Identifiers
-
- [4-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclohexyl]methyl formate
- (4-{[(2-chloroethyl)(nitroso)carbamoyl]amino}cyclohexyl)methyl formate
- AC1L40HS
- AC1Q5MOY
- BRN 2996664
- CHEMBL12682
- KST-1A6691
- NIOSH
- trans-1-(2-Chloroethyl)-3-(4-hydroxymethylcyclohexyl)-1-nitrosourea formate
- Urea, 1-(2-chloroethyl)-3-(4-hydroxymethylcyclohexyl)-1-nitroso-, formate, (E)-
- YS4980050
- 61367-11-1
- NSC 173966
- NSC173966
- NSC-173966
- Urea, N-(2-chloroethyl)-N'-(4-((formyloxy)methyl)cyclohexyl)-N-nitroso-, trans-
- CHEMBL3250444
- trans-N-(2-Chloroethyl)-N'-(4-((formyloxy)methyl)cyclohexyl)-N-nitrosourea
- DTXSID60210284
- YS49800500
- NIOSH/YS4980050
-
-
- Inchi: InChI=1S/C11H18ClN3O4/c12-5-6-15(14-18)11(17)13-10-3-1-9(2-4-10)7-19-8-16/h8-10H,1-7H2,(H,13,17)
- InChI Key: SRQNUXJSEHVLFS-UHFFFAOYSA-N
- SMILES: C1CC(CCC1COC=O)NC(=O)N(CCCl)N=O
Computed Properties
- Exact Mass: 291.09874
- Monoisotopic Mass: 291.0985838g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 308
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 88.1Ų
Experimental Properties
- PSA: 88.07
- LogP: 2.67680
Related Literature
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
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Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
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